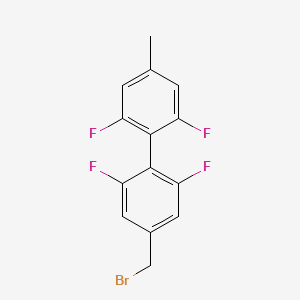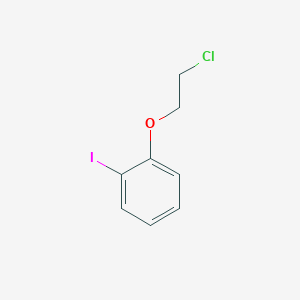
3,3'-(Dodecane-1,12-diyl)di(1,2,4-oxadiazol-5-amine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazol-5-amine) is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazol-5-amine) typically involves the reaction of dodecanedioic acid with hydrazine to form the corresponding dihydrazide. This intermediate is then cyclized with cyanogen bromide to yield the desired oxadiazole compound . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazol-5-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxadiazole N-oxides.
Reduction: Reduced heterocyclic compounds.
Substitution: N-substituted oxadiazole derivatives.
科学的研究の応用
3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazol-5-amine) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazol-5-amine) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .
類似化合物との比較
Similar Compounds
3,3’-Bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole): Known for its high thermal stability and density.
3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Another compound with similar energetic properties.
Uniqueness
3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazol-5-amine) is unique due to its long dodecane chain, which imparts distinct physical and chemical properties compared to other oxadiazoles
特性
CAS番号 |
648441-06-9 |
|---|---|
分子式 |
C16H28N6O2 |
分子量 |
336.43 g/mol |
IUPAC名 |
3-[12-(5-amino-1,2,4-oxadiazol-3-yl)dodecyl]-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C16H28N6O2/c17-15-19-13(21-23-15)11-9-7-5-3-1-2-4-6-8-10-12-14-20-16(18)24-22-14/h1-12H2,(H2,17,19,21)(H2,18,20,22) |
InChIキー |
MKLVMFVOLUGDFJ-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCCC1=NOC(=N1)N)CCCCCC2=NOC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[1-(4-Methylbenzene-1-sulfonyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B15169005.png)
![N-[(2R)-2-Methyl-1-phenyldodecan-2-yl]acetamide](/img/structure/B15169014.png)


![5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B15169032.png)





